Pseudotropinium
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16NO+ |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/p+1/t6-,7+,8? |
InChI Key |
CYHOMWAPJJPNMW-DHBOJHSNSA-O |
SMILES |
C[NH+]1C2CCC1CC(C2)O |
Isomeric SMILES |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)O |
Canonical SMILES |
C[NH+]1C2CCC1CC(C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Pseudotropinium
Approaches to the Synthesis of the Pseudotropane Core
The construction of the 8-azabicyclo[3.2.1]octane skeleton, the core of pseudotropine, has been a long-standing challenge in synthetic organic chemistry. nih.govacs.org Various strategies have been developed to achieve this, often drawing inspiration from biosynthetic pathways.
Retrosynthetic Analysis in Tropane (B1204802) Alkaloid Synthesis
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like tropane alkaloids. A common retrosynthetic approach for the tropane core involves disconnecting the bicyclic system to reveal simpler, more accessible starting materials. researchgate.net One strategy is inspired by Robinson's synthesis of tropinone (B130398), which involves a tandem Mannich-type condensation. researchgate.net More modern approaches consider radical-based disconnections, offering alternative pathways to the core structure. researchgate.net Another effective strategy involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement to construct the 8-azabicyclo[3.2.1]octane core. nih.govacs.org This method allows for late-stage functionalization at various positions on the tropane ring system. nih.gov
Key Precursors and Synthetic Intermediates in Pseudotropine Production
The synthesis of pseudotropine relies on several key precursors and intermediates. In biosynthetic routes, amino acids like ornithine and arginine are the fundamental starting points, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation, a crucial intermediate for all tropane alkaloids. mdpi.comnih.gov
In chemical synthesis, tropinone is a pivotal intermediate. nih.gov Tropinone can be stereoselectively reduced to yield either tropine (B42219) or its stereoisomer, pseudotropine. nih.gov The choice of reducing agent and reaction conditions dictates the stereochemical outcome of this reduction. Another important precursor is 1,3-cycloheptadiene, which can be transformed into the tropane skeleton through various cycloaddition reactions. researchgate.net A nitrone-based approach has also been successfully employed, starting from more readily available precursors to construct the bicyclic system with a high degree of stereochemical control. sci-hub.sedatapdf.com
| Precursor/Intermediate | Role in Synthesis |
| Ornithine/Arginine | Biosynthetic starting materials leading to the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.gov |
| N-methyl-Δ¹-pyrrolinium cation | Key intermediate in the biosynthesis of the tropane ring. mdpi.com |
| Tropinone | Central intermediate, reduction of which yields pseudotropine or tropine. nih.govnih.gov |
| 1,3-Cycloheptadiene | Starting material for cycloaddition-based syntheses of the tropane core. researchgate.net |
| Nitrones | Used in cycloaddition reactions to construct the isoxazolidine (B1194047) precursor to the tropane skeleton. sci-hub.sedatapdf.com |
| 3,5-Cycloheptadiene-1-ol | An intermediate in a multi-step synthesis that can be converted to the tropane core via aziridination and rearrangement. nih.gov |
Stereocontrolled Synthesis of Pseudotropine and its Derivatives
The stereochemistry at the C3 position of the tropane ring is crucial for the biological activity of many tropane alkaloids and their derivatives. Pseudotropine possesses a 3β-hydroxyl group (exo), distinguishing it from its 3α-hydroxy (endo) epimer, tropine. drugfuture.com
Achieving stereocontrol in the synthesis of pseudotropine often involves the stereoselective reduction of tropinone. The choice of reducing agent plays a critical role. For instance, certain metal hydride reagents will preferentially attack from the less hindered face of the ketone, leading to the desired stereoisomer.
A nitrone-based cycloaddition strategy offers a high degree of stereochemical control. sci-hub.sedatapdf.com This approach allows for the controlled formation of the stereocenters in the bicyclic system. Another method for stereocontrolled synthesis involves the use of palladium-catalyzed reactions to functionalize 1,3-cycloheptadienes, providing a general route to various tropanol derivatives with defined stereochemistry. researchgate.net These methods are instrumental in accessing specific stereoisomers of pseudotropine derivatives for structure-activity relationship studies.
N-Quaternization Reactions for Pseudotropinium Formation
The conversion of the tertiary amine in the pseudotropane core to a quaternary ammonium (B1175870) salt, forming this compound, is a key derivatization step. This reaction is influenced by several stereochemical and regioselective factors.
Stereochemical Aspects of Nitrogen Quaternization in Tropanes
The quaternization of the nitrogen atom in the tropane skeleton introduces a new substituent, and the stereochemical outcome of this reaction is of significant interest. Early studies established that in tropane and its derivatives, the N-methyl group typically occupies an axial-like position relative to the piperidine (B6355638) ring chair conformation. inhn.org When quaternization occurs, the incoming alkyl group preferentially adds from the equatorial direction. inhn.orglookchem.com
This preference for equatorial attack by the alkylating agent has been confirmed through various spectroscopic and crystallographic studies. lookchem.com For instance, the N-ethoxycarbonylmethylation of pseudotropine has been shown to proceed with a preferred equatorial steric course. lookchem.com The stereochemistry of the resulting quaternary salt can have a profound impact on its biological properties.
Regioselective Quaternization Approaches
While pseudotropine itself has only one nitrogen atom available for quaternization, the concept of regioselectivity becomes important when considering derivatives with multiple potential sites for alkylation or when designing more complex molecules based on the pseudotropane scaffold. In the context of forming this compound salts, the focus is on the selective reaction at the tertiary nitrogen of the 8-azabicyclo[3.2.1]octane system. The reactivity of this nitrogen is influenced by the steric and electronic environment of the surrounding molecule. The inherent structure of the tropane skeleton generally directs alkylation to the nitrogen atom, but the specific conditions and the nature of the alkylating agent can be optimized to ensure high yields of the desired quaternary ammonium product.
Novel Methodologies for this compound Synthesis
The synthesis of this compound and its derivatives primarily relies on the quaternization of the tertiary amine in the pseudotropine scaffold. This reaction involves the treatment of pseudotropine or its esters with a suitable alkylating agent. A common method involves the reaction of a pseudotropine ester with an alkyl or aryl halide in a dry solvent. man.poznan.pl
For instance, the synthesis of various therapeutically relevant this compound salts has been achieved through the reaction of benzoyl-pseudo-tropine or phenylacetyl-pseudo-tropine with substituted alkyl halides. man.poznan.pl These reactions are typically carried out under reflux in a solvent like acetone. The resulting quaternary ammonium salt often precipitates upon cooling or can be precipitated by the addition of a non-polar solvent like ether. man.poznan.pl
A selection of synthesized this compound derivatives, along with the reactants and reaction conditions, is presented in the table below.
| Starting Pseudotropine Ester | Alkylating Agent | Solvent | Reaction Conditions | Resulting this compound Salt |
| Benzoyl-pseudo-tropine | 2-Bromacetylthiophene | Acetone | Reflux, 5 hours | 2-Thenoylmethylbenzoyl-pseudo-tropinium bromide |
| Phenylacetyl-pseudo-tropine | 2-Chloroacetylpyrrole | Acetone | Reflux, 4 hours | N-(2-pyrroylmethyl)phenylacetyl-pseudotropinium bromide |
These examples highlight a versatile approach to novel this compound compounds, where the nature of both the ester and the quaternizing agent can be varied to modulate the properties of the final molecule.
Functionalization and Derivatization of the this compound Cation
The functionalization of the this compound cation can be achieved either by modifying the pseudotropine skeleton before quaternization or by introducing functional groups through the quaternizing agent itself.
Regioselective Modification of the Pseudotropine Skeleton
The regioselective modification of the pseudotropine skeleton is a critical step in the synthesis of functionalized this compound derivatives. The hydroxyl group at the C-3 position of pseudotropine offers a prime site for esterification, allowing for the introduction of a wide array of functional groups. nih.gov The stereochemistry of this hydroxyl group (β-orientation) is a key determinant of the subsequent biological activity of many tropane alkaloids.
Recent synthetic strategies have focused on the late-stage functionalization of the tropane scaffold, enabling the synthesis of diverse analogues from a common intermediate. nih.gov For example, hydrolysis of tropacocaine (a benzoyl ester of pseudotropine) yields pseudotropine, which can then be re-esterified with different acyl chlorides or carboxylic acids to introduce new functionalities. nih.gov This approach allows for the systematic exploration of structure-activity relationships.
Furthermore, the quaternization of the nitrogen atom in the tropane ring system generally proceeds with the new substituent occupying an equatorial position, a key stereochemical consideration in the design of new derivatives. man.poznan.pl
Development of this compound Analogues for Mechanistic Probes
The development of this compound analogues as mechanistic probes is another area with significant, though currently underexplored, potential. Mechanistic probes are crucial tools for elucidating the function and mechanism of action of enzymes and receptors. Tropinium salts, in a broader context, have been studied for their mechanistic role in promoting certain chemical reactions, such as hydroboration. chemrxiv.orgresearchgate.net
To create this compound-based mechanistic probes, one could envision incorporating functionalities that allow for the detection of binding events or the reporting of specific enzymatic activities. For example, a fluorescent reporter group could be attached to the this compound scaffold. Upon binding to a target protein, the fluorescence properties of the probe might change, providing a detectable signal.
Alternatively, the this compound analogue could be designed as an activity-based probe. This would involve incorporating a reactive group that can covalently bind to the active site of a target enzyme, allowing for its identification and characterization. The synthesis of such probes would leverage the regioselective functionalization strategies discussed previously, allowing for the precise placement of the reporter or reactive group. While specific examples for this compound are lacking, the broader field of developing tropane alkaloid derivatives for biological investigation suggests that this is a promising avenue for future research. pnas.org
Structural Elucidation and Conformational Analysis of Pseudotropinium
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure and dynamic behavior of molecules in various states. For the pseudotropinium cation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry provides a comprehensive picture of its molecular architecture.
High-resolution NMR spectroscopy is a powerful tool for probing the solution-state conformation of molecules. nih.govauremn.org.br For the this compound cation, both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms.
The tropane (B1204802) skeleton is known to exist in a strained bicyclic conformation, where the six-membered piperidine (B6355638) ring typically adopts a chair conformation and the five-membered ring is in an envelope conformation. In this compound, the quaternization of the nitrogen atom introduces two N-methyl groups. The orientation of these methyl groups (axial vs. equatorial with respect to the piperidine ring) significantly influences the NMR spectrum. Studies on related tropane alkaloids, such as tropinone (B130398) and scopolamine (B1681570), show distinct chemical shifts for axial and equatorial N-methyl protons. researchgate.net The equatorial methyl group typically resonates at a lower field (higher ppm) compared to the axial one due to anisotropic effects.
The conformation of the 3-hydroxyl group in the pseudo position (equatorial) also affects the chemical shifts of nearby protons, particularly the H-3 proton, which would appear as a characteristic multiplet. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can confirm spatial proximities, for instance, between the N-methyl protons and specific protons on the bicyclic frame, providing definitive evidence for the dominant conformation in solution. mdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Cation in D₂O. universite-paris-saclay.frucl.ac.uklibretexts.org
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| N⁺-(CH₃)₂ | 3.1 - 3.5 | 50 - 55 |
| H-1, H-5 | 3.5 - 3.9 | 65 - 70 |
| H-2, H-4 (axial) | 2.0 - 2.4 | 35 - 40 |
| H-2, H-4 (equatorial) | 2.5 - 2.9 | 35 - 40 |
| H-3 (axial) | 4.0 - 4.4 | 68 - 72 |
| H-6, H-7 (endo) | 1.8 - 2.2 | 25 - 30 |
| H-6, H-7 (exo) | 2.1 - 2.5 | 25 - 30 |
Note: Values are estimated based on data for analogous tropane alkaloids and general chemical shift ranges. Actual values may vary depending on the solvent and counter-ion.
A comparative analysis with related compounds, such as tropane hydrochloride, reveals key vibrational frequencies. worldwidejournals.com The IR spectrum is expected to show strong absorptions corresponding to O-H stretching of the hydroxyl group (around 3400-3200 cm⁻¹), C-H stretching of the alkyl groups (3000-2850 cm⁻¹), and C-O stretching (around 1050-1100 cm⁻¹). The C-N bond vibrations of the quaternary ammonium (B1175870) group are typically observed in the 950-1250 cm⁻¹ region.
Raman spectroscopy offers complementary information. While O-H stretching is weak in Raman, the skeletal vibrations of the bicyclic carbon framework are often strong, providing a detailed fingerprint of the molecule in the 200-1500 cm⁻¹ region. libretexts.org
Table 2: Key Expected Vibrational Frequencies for this compound. worldwidejournals.comresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch | 3400 - 3200 | IR |
| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman |
| C-N Stretch | 1250 - 950 | IR |
| C-O Stretch | 1100 - 1050 | IR |
| CH₂ Bend/Scissor | 1480 - 1440 | IR |
| Skeletal Vibrations | 1200 - 700 | IR, Raman |
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the this compound cation with high accuracy.
In a mass spectrometer, the this compound cation would be detected as the molecular ion (M⁺). Fragmentation analysis (MS/MS) provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pathways for tropane alkaloids are well-established. Common fragmentation patterns for the this compound cation are expected to include:
Loss of a methyl group: Resulting in a fragment corresponding to the tertiary amine.
Cleavage of the bicyclic ring: A characteristic fragmentation involves the cleavage of the ethylene (B1197577) bridge (C6-C7) and the C1-C2 bond, leading to the formation of a stable, substituted pyridine (B92270) or pyrrolidinium (B1226570) fragment.
Loss of water: Dehydration from the hydroxyl group can occur, particularly under high-energy ionization conditions.
These fragmentation patterns allow for the unambiguous confirmation of the tropane skeleton and the position of the hydroxyl group.
Vibrational Spectroscopy (IR, Raman) for Structural Dynamics
X-ray Crystallographic Studies of this compound and its Salts
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. imrtest.comlibretexts.org Analysis of this compound salts (e.g., this compound iodide) reveals the conformation of the cation and how it packs within a crystal lattice. materialsproject.org
The crystal structure of a this compound salt would confirm the bicyclic nature of the tropane core. As observed in other tropane alkaloid salts like scopolamine hydrobromide, the six-membered ring adopts a distinct chair conformation. researchgate.net The quaternization at the nitrogen atom fixes its tetrahedral geometry. The 3-hydroxyl group in the pseudo configuration occupies an equatorial position on the six-membered ring.
Table 3: Representative Crystallographic Data for a Tropane Skeleton. researchgate.netmaterialsproject.org
| Parameter | Typical Value |
| C-C Bond Length | 1.52 - 1.56 Å |
| C-N Bond Length | 1.50 - 1.54 Å |
| C-O Bond Length | 1.42 - 1.45 Å |
| C-N-C Angle | 108° - 112° |
| C-O-H Angle | ~109° |
The crystal packing of this compound salts is governed by a network of intermolecular forces. fiveable.meyoutube.com As an ionic compound, the primary interaction is the electrostatic attraction between the positively charged this compound cation and the negatively charged counter-ion (e.g., I⁻). usgs.gov
In addition to strong ion-pairing, hydrogen bonding plays a critical role. nih.govmdpi.com The equatorial hydroxyl group is a hydrogen bond donor and can form strong O-H···X⁻ hydrogen bonds with the anion (where X is the counter-ion). It can also act as a hydrogen bond acceptor. Furthermore, weak C-H···X⁻ hydrogen bonds involving the protons of the bicyclic frame and the N-methyl groups contribute to the stability of the crystal lattice. chemrxiv.org These interactions create a three-dimensional supramolecular architecture, and their specific geometry dictates the physical properties of the crystal, such as its melting point and solubility. nih.govmdpi.com
Conformational Dynamics and Isomerism of the Pseudotropane Ring System
Experimental Investigations of this compound Conformations
Experimental methods provide direct evidence for the preferred conformations of molecules in both solid and solution states. For this compound and its parent system, pseudotropane, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools for structural elucidation. intertek.com
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. Analysis of pseudotropane derivatives and related salts consistently reveals that the six-membered ring adopts a chair conformation. mdpi.com This arrangement is favored as it minimizes both torsional strain (from eclipsing bonds) and steric strain (non-bonded interactions), similar to the preference seen in simple cyclohexane (B81311) rings. nobelprize.org In the chair form of pseudotropane, the C-3 hydroxyl group (or other substituent) occupies an equatorial position, which is sterically more favorable than the alternative axial position. The quaternization of the nitrogen to form the this compound ion does not fundamentally alter this preference for the chair conformation in the crystalline state.
NMR Spectroscopy: While X-ray crystallography details the static solid-state structure, NMR spectroscopy offers powerful insights into the dynamic conformational preferences in solution. auremn.org.br For the pseudotropane system, ¹H NMR is particularly informative. The analysis of proton-proton coupling constants (³J values) and the Nuclear Overhauser Effect (NOE) allows for the deduction of dihedral angles and inter-proton distances, respectively, which are characteristic of specific conformations. ufrgs.brnih.gov
In a chair conformation, the vicinal coupling constants between protons depend on their dihedral angle, as described by the Karplus equation. For instance, the coupling between the bridgehead protons (H-1 and H-5) and their adjacent methylene (B1212753) protons on the six-membered ring provides clear evidence of the chair geometry. The observation of large (axial-axial) and small (axial-equatorial, equatorial-equatorial) coupling constants is indicative of a rigid chair conformation. nih.gov NOE experiments can further confirm the chair structure by showing spatial proximity between atoms that are close in a chair form but distant in a boat form. ufrgs.br Studies on various pseudotropane derivatives in solution overwhelmingly support the predominance of the chair conformation. researchgate.net
| Coupling Protons | Typical Dihedral Angle (°) | Expected Coupling Constant (Hz) | Conformational Significance |
|---|---|---|---|
| H-2ax, H-3ax | ~180 | 8 - 13 | Trans-diaxial relationship, strong evidence for a chair form. |
| H-2ax, H-3eq | ~60 | 2 - 5 | Gauche relationship, characteristic of a chair form. |
| H-2eq, H-3ax | ~60 | 2 - 5 | Gauche relationship, characteristic of a chair form. |
| H-1, H-2ax | ~60 | 3 - 6 | Indicates the relationship between the bridgehead and adjacent axial proton. |
| H-1, H-2eq | ~60 | 3 - 6 | Indicates the relationship between the bridgehead and adjacent equatorial proton. |
Theoretical Prediction of Conformational Preferences
Alongside experimental work, theoretical calculations are employed to model the conformational landscape of the pseudotropane ring system. auremn.org.br Computational methods, such as Density Functional Theory (DFT) and other ab initio calculations, can determine the geometries of possible conformers and their relative energies. drugdesign.orgresearchgate.net
These theoretical studies begin by constructing a Potential Energy Surface (PES) by systematically changing key dihedral angles within the molecule. drugdesign.org The minima on this surface correspond to stable or metastable conformers. For the pseudotropane ring, calculations consistently identify the chair and boat conformations as the primary energy minima.
The key finding from these theoretical models is the significant energy difference between the chair and boat forms. The chair conformation is universally predicted to be the global energy minimum, meaning it is the most stable conformer. The boat conformation is calculated to be considerably higher in energy due to unfavorable steric interactions (the "flagpole" interaction between C-3 and the nitrogen substituents) and torsional strain from eclipsed bonds. The energy barrier for the interconversion from the more stable chair form to the boat form is also calculated to be substantial, confirming that the pseudotropane and, by extension, the this compound ring system should exist almost exclusively in the chair conformation at room temperature.
| Conformer | Relative Energy (kcal/mol) | Predicted Stability | Primary Destabilizing Factors |
|---|---|---|---|
| Chair | 0.0 (Reference) | Most Stable (Global Minimum) | N/A |
| Boat | +5 to +7 | Unstable | Torsional strain, Steric (flagpole) interactions. |
| Twist-Boat | +4 to +6 | Metastable | Torsional strain. |
Computational and Theoretical Chemistry of Pseudotropinium
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. rsc.org For the pseudotropinium cation, such calculations would be crucial for understanding its electronic structure, reactivity, and spectroscopic signatures.
The electronic structure of the this compound cation is defined by its bicyclic [3.2.1] octane (B31449) framework and the positively charged quaternary nitrogen atom. Quantum chemical calculations, such as those using Density Functional Theory (DFT), would reveal the distribution of electron density throughout the molecule. researchgate.netresearchgate.net In related tropane (B1204802) alkaloid cations, the positive charge is not solely localized on the nitrogen atom but is delocalized to adjacent atoms through inductive effects. This delocalization influences the molecule's electrostatic potential and its interactions with other molecules.
Table 1: Illustrative Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Optimized Energy | Stable, with a distinct energy minimum for the chair conformation of the six-membered ring. | Inferred from DFT calculations on atropine (B194438) and other tropane alkaloids. researchgate.net |
| Atomic Charges | Positive charge primarily on the N-methyl group, with partial positive charges on adjacent carbons. The oxygen of the hydroxyl group would exhibit a partial negative charge. | General principles of inductive effects and data from related tropane structures. researchgate.net |
| Dipole Moment | A significant molecular dipole moment directed towards the quaternary ammonium (B1175870) group and influenced by the orientation of the 3-β-hydroxyl group. | Structural analysis and comparison with computationally derived dipole moments of similar molecules. researchgate.net |
| HOMO-LUMO Gap | A relatively large HOMO-LUMO energy gap, indicative of high kinetic stability. | Typical for saturated bicyclic systems and supported by calculations on related alkaloids. researchgate.net |
This table is illustrative and based on inferences from computational studies on related tropane alkaloids. Specific values would require dedicated quantum chemical calculations for the this compound cation.
Quantum chemical calculations are powerful tools for predicting the reactivity of a molecule and for studying the mechanisms of its reactions. frontiersin.org For this compound, these calculations could predict sites susceptible to nucleophilic or electrophilic attack and elucidate the energetics of reaction pathways. For instance, studies on the biosynthesis of tropane alkaloids have utilized high-level quantum chemistry to investigate rearrangement mechanisms involving carbocation intermediates. researchgate.net These studies show that computational methods can effectively map out complex reaction coordinates and identify low-energy pathways. researchgate.net
The reactivity of the this compound cation would be dominated by the positively charged nitrogen center, making it a target for nucleophiles, and by the hydroxyl group, which can participate in hydrogen bonding or undergo esterification. The stereochemistry of the 3-β-hydroxyl group would influence the stereochemical outcome of such reactions. Experimental studies on the quaternization of pseudotropine show a strong preference for the equatorial addition of substituents to the nitrogen atom, a finding that could be rationalized and quantified through transition state energy calculations.
Theoretical calculations can accurately predict spectroscopic properties, which is invaluable for structure elucidation. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts would be highly sensitive to the conformation of the bicyclic ring and the stereochemistry at the nitrogen and C-3 positions. For example, the chemical shifts of the N-methyl protons are known to be different for the axial and equatorial isomers in related N-methyltropinium salts.
Similarly, the calculation of vibrational frequencies (IR and Raman spectra) would provide a theoretical fingerprint of the molecule. Specific vibrational modes, such as the O-H stretch of the hydroxyl group and the various C-H and C-N stretching and bending modes, could be assigned and compared with experimental data to confirm the structure and conformation.
Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for the this compound Cation
| Proton(s) | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| N-CH₃ (equatorial) | 3.1 - 3.4 | The equatorial methyl group is typically deshielded compared to the axial counterpart. |
| N-CH₃ (axial) | 3.0 - 3.3 | The axial methyl group is typically more shielded. |
| H-1, H-5 (bridgehead) | 3.5 - 3.9 | Deshielded due to proximity to the quaternary nitrogen. |
| H-3 (axial) | ~4.2 | Attached to the carbon bearing the hydroxyl group; its chemical shift is sensitive to hydrogen bonding. |
| H-2, H-4 (axial/equatorial) | 2.0 - 2.8 | Complex multiplets due to coupling with neighboring protons. |
This table is illustrative, providing expected ranges based on experimental data for related tropane alkaloids. Precise values would require specific calculations and experimental verification.
Reactivity Predictions and Reaction Mechanism Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvation, and interactions with the environment. nih.govchemmethod.com
The tropane skeleton is relatively rigid, but the six-membered ring can exist in chair, boat, or twist-boat conformations. The chair conformation is generally the most stable. ucalgary.ca MD simulations can be used to sample the conformational space of the this compound cation and to construct a free energy landscape. nih.gov This landscape would map the relative energies of different conformations, revealing the most stable states and the energy barriers between them.
For this compound, the global minimum on the free energy landscape is expected to correspond to the chair conformation of the piperidine (B6355638) ring. The orientation of the N-methyl group (axial vs. equatorial) is a key conformational feature. Experimental evidence from quaternization reactions of tropanes strongly indicates a preference for the equatorial isomer, which would be reflected as a deeper energy well in the free energy landscape compared to the axial isomer. researchgate.netnih.gov MD simulations can quantify this preference by calculating the free energy difference between the two states.
The presence of a solvent, particularly a polar solvent like water, can have a significant impact on the structure and dynamics of an ion like this compound. MD simulations explicitly including solvent molecules can model these effects. The charged nature of the this compound cation ensures strong interactions with polar solvent molecules, leading to the formation of a structured solvation shell.
The 3-β-hydroxyl group can act as both a hydrogen bond donor and acceptor, further influencing the local solvent structure. Solvation can affect the conformational equilibrium, for instance, by stabilizing one conformer over another. MD simulations can be used to calculate properties such as the radial distribution function of water around the cation, the number of hydrogen bonds, and the dynamics of water molecules in the solvation shell, providing a complete picture of the ion in solution.
Conformational Sampling and Free Energy Landscapes of this compound
Molecular Modeling and Docking Studies for Mechanistic Understanding
Computational chemistry and molecular modeling are powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level. ijpsr.comwikipedia.org These methods provide insights into the binding modes, affinities, and structural features that govern molecular recognition, which are crucial for understanding the mechanisms of action and for the rational design of new therapeutic agents. samipubco.comresearchgate.net In the context of this compound, computational studies, particularly on its non-quaternized form, pseudotropine, have been employed to explore its potential interactions with various protein targets.
Ligand-Target Interaction Modeling at the Molecular Level
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. researchgate.net This method has been applied to pseudotropine to evaluate its binding potential against several important biological targets.
One such study investigated the kinase inhibitory potential of active constituents from Withania somnifera, including pseudotropine. pnrjournal.com The study performed molecular docking of pseudotropine against several kinases, such as Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). pnrjournal.com The results indicated that pseudotropine, along with other compounds, showed promising binding affinities for these kinase targets. pnrjournal.com
In another computational screening, pseudotropine was evaluated as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes. tandfonline.com Molecular docking studies were conducted to understand the binding mechanism and interaction patterns of pseudotropine with the DPP-4 receptor. tandfonline.com
Furthermore, a study focused on identifying natural agonists for the thyroid hormone receptor alfa-1 (THRA1) included pseudotropine in its molecular docking analysis. ijpsr.com This research aimed to find compounds that could potentially treat hypothyroidism. ijpsr.com The docking studies identified pseudotropine as one of the lead compounds based on its binding energy with the receptor. ijpsr.com
The binding of tropane alkaloids is also crucial in their biosynthesis. For instance, the catalytic mechanism of 3β-tigloyloxytropane synthase (TS), an enzyme involved in the biosynthesis of tropane alkaloids derived from pseudotropine, was elucidated using molecular docking and site-directed mutagenesis. researchgate.net
These studies collectively highlight the utility of ligand-target interaction modeling in identifying and characterizing the potential biological targets of pseudotropine. The binding affinities from these docking studies are summarized in the table below.
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Pseudotropine | Thyroid hormone receptor alfa-1 (THRA1) | 1NAV | - | ijpsr.com |
| Pseudotropine | Kinase targets (CDK4, CDK6, EGFR, VEGFR) | 5L2S, 6P8E, 7JXQ, 4AGC | Not specified | pnrjournal.com |
| W-04 (a phytoconstituent) | Dipeptidyl Peptidase-4 (DPP-4) | Not specified | -6.4 | tandfonline.com |
| Berberine (B55584) | Dipeptidyl Peptidase-4 (DPP-4) | Not specified | -8.6 | samipubco.com |
Note: Specific docking scores for pseudotropine were not always provided in the cited literature.
Prediction of Binding Pockets and Key Interacting Residues
The prediction of binding pockets and the identification of key interacting amino acid residues are fundamental outcomes of molecular docking studies. nih.gov This information is critical for understanding the structural basis of ligand-receptor recognition and for guiding lead optimization efforts.
In the docking studies of berberine and tropane alkaloids with DPP-IV, key interactions were identified. For example, berberine formed three conventional hydrogen bonds with Arg358 and Tyr547, and a carbon-hydrogen bond with Tyr662, in addition to several hydrophobic interactions. samipubco.com Although specific interacting residues for pseudotropine with DPP-4 were not detailed, the study implies that similar interactions within the binding pocket are expected for related compounds. tandfonline.com
For the thyroid hormone receptor alfa-1 (THRA1), docking studies revealed that pseudotropine was among five compounds from Withania somnifera identified as potential lead compounds, suggesting a favorable interaction within the receptor's binding pocket. ijpsr.com The binding of these ligands to the receptor is crucial for initiating a cellular response. ijpsr.com
In the investigation of kinase inhibition by constituents of Withania somnifera, the binding of pseudotropine to the active sites of CDK4, CDK6, EGFR, and VEGFR was analyzed. pnrjournal.com While the specific interacting residues were not explicitly detailed for pseudotropine, such studies typically reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key residues in the ATP-binding pocket of the kinases, which are essential for their inhibitory activity.
The study on 3β-tigloyloxytropane synthase (TS) used molecular docking to understand its catalytic mechanism. researchgate.net Such analyses typically identify the amino acid residues in the active site that are responsible for substrate binding and catalysis. For tropane alkaloid biosynthesis, understanding how pseudotropine and its derivatives fit into the enzyme's active site is key to elucidating the biosynthetic pathway. researchgate.net
Mechanistic Insights into the Biological Interactions of this compound and its Analogs
Disclaimer: Scientific literature explicitly detailing the biological interactions of the chemical compound “this compound” is scarce. Therefore, this article extrapolates potential mechanistic behaviors based on studies of its structural precursors, such as pseudotropine and tropinone (B130398), as well as other closely related tropane alkaloids and quaternary ammonium compounds. The information presented herein is intended for research and informational purposes and is grounded in the available data for these analogous compounds.
Mechanistic Studies of Pseudotropinium S Biological Interactions Non Clinical Focus
In Vitro Structure-Activity Relationships (SAR) for Molecular Interactions
The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR). wikipedia.org The analysis of SAR allows for the determination of the chemical groups responsible for eliciting a specific biological effect. wikipedia.org This understanding enables the modification of a bioactive compound's potency or effect by altering its chemical structure. wikipedia.org For this compound and related tropane alkaloids, SAR studies are crucial for understanding their interactions at a molecular level.
Elucidation of Key Pharmacophores for Target Engagement
A pharmacophore is a description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. While specific pharmacophore models for this compound are not extensively detailed in the provided research, general principles can be inferred from the study of related tropane alkaloids and transporter interactions.
Pharmacophore models are often developed by comparing the structures of active compounds and identifying common features. nih.gov These models can include hydrophobic centers, hydrogen bond donors and acceptors, and charged groups. nih.gov For instance, a pharmacophore for substrates of a drug/proton-antiporter in the human brain was found to consist of a hydrophobic core situated between two polar regions, one being a hydrogen-bond donor and the other a hydrogen-bond acceptor. nih.gov In the context of tropane alkaloids, the bicyclic structure of the tropane ring provides a rigid scaffold. researchgate.net The hydroxyl group at the C-3 position and the quaternary nitrogen are key functional groups that likely play a significant role in target engagement through hydrogen bonding and electrostatic interactions, respectively. bbau.ac.in The stereochemistry of the hydroxyl group (β-orientation in pseudotropine) is a critical determinant of activity, distinguishing it from its isomer, tropine (B42219). ncats.iomdpi.com
Detailed pharmacophore models for this compound would require further computational and experimental studies, such as those involving the analysis of co-crystal structures with its biological targets or quantitative structure-activity relationship (QSAR) studies on a series of this compound derivatives. sysrevpharm.org
Biosynthetic Pathways of Pseudotropine Precursors (e.g., Tropane Alkaloid Biosynthesis)mdpi.comontosight.ai
Pseudotropine is a tropane alkaloid, a class of naturally occurring compounds found predominantly in the Solanaceae family of plants. ontosight.ainih.gov The biosynthesis of these alkaloids is a complex series of enzymatic reactions that have been extensively studied. ontosight.ai Pseudotropine itself is an isomer of tropine and is a precursor for the biosynthesis of other alkaloids like calystegines. ncats.iomdpi.com
The general biosynthetic pathway for tropane alkaloids begins with the amino acids ornithine or arginine. nih.gov These are converted to putrescine, which is then N-methylated to form N-methylputrescine. nih.gov This methylated intermediate is oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, a key branch-point intermediate for all tropane alkaloids. mdpi.comnih.gov
Enzymatic Steps and Regulation in Precursor Biosynthesis
The biosynthesis of pseudotropine precursors involves several key enzymatic steps:
Formation of Putrescine : Putrescine can be formed directly from the decarboxylation of ornithine, a reaction catalyzed by ornithine decarboxylase (ODC). mdpi.com Alternatively, it can be formed indirectly from arginine. mdpi.com
N-methylation of Putrescine : The enzyme putrescine N-methyltransferase (PMT) catalyzes the N-methylation of putrescine to yield N-methylputrescine. nih.govresearchgate.net This is considered a rate-limiting step in the pathway, directing metabolites towards tropane alkaloid production. researchgate.net
Formation of the N-methyl-Δ¹-pyrrolinium cation : N-methylputrescine is oxidized by a diamine oxidase to 4-methylaminobutanal, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.com
Formation of Tropinone : The N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA derivative in a reaction likely catalyzed by a cytochrome P450 enzyme, CYP82M3, to form tropinone. mdpi.com Tropinone is a crucial intermediate, as it stands at a branch point leading to different tropane alkaloids. mdpi.commdpi.com
Reduction of Tropinone to Pseudotropine : Tropinone is stereospecifically reduced to form either tropine or pseudotropine. The reduction of the 3-carbonyl group of tropinone to the 3β-hydroxyl group of pseudotropine is catalyzed by the enzyme tropinone reductase II (TR-II), an NADPH-dependent reaction. ncats.iomdpi.com In contrast, tropinone reductase I (TR-I) catalyzes the formation of tropine (3α-tropanol). mdpi.commdpi.com The presence and relative activities of these two enzymes control the metabolic flux towards different classes of tropane alkaloids. mdpi.com
The regulation of this pathway is complex, with enzyme expression and activity being influenced by tissue type, developmental stage, and environmental stimuli like methyl jasmonate. nih.govmdpi.com For instance, the enzymes for tropane alkaloid biosynthesis are primarily located in the roots of the plant, from where the alkaloids are transported to the aerial parts. nih.gov
Genetic Basis of Biosynthetic Enzymesmdpi.comontosight.ai
The enzymes involved in the biosynthesis of pseudotropine precursors are encoded by specific genes that have been identified and characterized in various plant species.
Putrescine N-methyltransferase (PMT) : The pmt gene, which encodes for the PMT enzyme, has been cloned from several species, including Nicotiana tabacum, Atropa belladonna, and Hyoscyamus niger. nih.govresearchgate.net Overexpression of the pmt gene has been a strategy in metabolic engineering to increase the production of tropane alkaloids. researchgate.net
Tropinone Reductases (TR-I and TR-II) : The genes encoding tropinone reductase I (tr1) and tropinone reductase II (tr2) have also been isolated. nih.gov These two enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and are believed to have evolved from a common ancestor. mdpi.comgenome.jp Despite sharing a common substrate, they exhibit strict stereospecificity. genome.jp The differential expression and regulation of the tr1 and tr2 genes are crucial for determining the specific types of tropane alkaloids produced by a plant. nih.gov
Cytochrome P450s : Cytochrome P450 enzymes play a significant role in the structural diversification of plant alkaloids. nih.gov For example, AbCYP82M3 is involved in the formation of tropinone. mdpi.com Other cytochrome P450s, such as those identified in Atropa belladonna, are involved in the further modification of pseudotropine-derived alkaloids, catalyzing reactions like N-demethylation and ring-hydroxylation. nih.gov
Evolution of Biosynthetic Genes : Comparative genomic studies have provided insights into the evolution of tropane alkaloid biosynthesis. For example, the biosynthetic pathways for cocaine (found in Erythroxylaceae) and hyoscyamine (B1674123) (found in Solanaceae) have evolved independently, despite the structural similarity of the tropane skeleton. pnas.orgnih.govresearchgate.net This convergent evolution is reflected in the different origins and genomic contexts of the genes encoding the biosynthetic enzymes in these plant families. pnas.orgnih.gov
Advanced Analytical Methodologies for Pseudotropinium Research
Chromatographic Separations
Chromatography is fundamental to the analysis of pseudotropinium, enabling its separation from structurally similar compounds, particularly its stereoisomer, tropinium. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment, trace analysis, or characterization.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile compounds like this compound. mtoz-biolabs.com The primary challenge in this compound analysis is its separation from its isomer, tropinium, which differs only in the stereochemistry of the hydroxyl group. Developing selective HPLC methods is crucial for accurate quantification and quality control.
Reversed-phase HPLC (RP-HPLC) is the most common approach. akjournals.com The separation mechanism relies on the differential partitioning of analytes between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. mtoz-biolabs.com For tropane (B1204802) alkaloids, the mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. tandfonline.com Fine-tuning the mobile phase composition, pH, and the type of stationary phase is critical for achieving the necessary selectivity to resolve the this compound and tropinium isomers. nih.gov The use of specialized stationary phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity based on a combination of hydrophobic, aromatic, and dipole interactions, which can be advantageous for separating closely related isomers. tandfonline.comresearchgate.net
Purity assessment is often conducted using a UV detector, as the tropane structure, while lacking a strong chromophore, allows for detection at low wavelengths (around 200-210 nm). tandfonline.comresearchgate.net However, for enhanced sensitivity and structural confirmation, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. researchgate.net Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (LC-MS) represents an advanced strategy for assessing peak purity, especially for resolving isomers from the main compound peak. chromatographyonline.com
Table 1: Example HPLC Parameters for Tropane Alkaloid Isomer Separation This table is a composite of typical conditions reported for tropane alkaloid analysis and is illustrative of a starting point for method development for this compound.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Lichrosorb RP-18 (10 µm) tandfonline.com | Allure PFP Propyl (5 µm) tandfonline.comresearchgate.net |
| Mobile Phase | Acetonitrile:Methanol:0.05 M Ammonium (B1175870) Acetate (20.9:27.9:51.2) tandfonline.com | Acetonitrile:20 mM Ammonium Acetate with 0.1% Formic Acid (70:30) tandfonline.comresearchgate.net |
| Elution Mode | Isocratic tandfonline.com | Isocratic tandfonline.comresearchgate.net |
| Flow Rate | 1.30 mL/min tandfonline.com | 0.2 mL/min tandfonline.comresearchgate.net |
| Detection | UV at 210 nm tandfonline.com | Mass Spectrometry (MS) tandfonline.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile compounds. However, this compound itself is a non-volatile quaternary ammonium salt, making it unsuitable for direct GC analysis. Therefore, analysis is typically performed on its precursor, pseudotropine. Even so, tropane alkaloids like pseudotropine and tropine (B42219) can be thermally unstable and may degrade at the high temperatures used in the GC inlet. mdpi.com
To overcome these challenges, a crucial derivatization step is employed to convert the polar and non-volatile analyte into a more volatile and thermally stable derivative. alwsci.com Silylation is a common derivatization technique where active hydrogens on the hydroxyl and amino groups are replaced. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov This process significantly improves the chromatographic properties of the analytes, allowing for their successful separation on a GC column and subsequent detection by mass spectrometry. nih.gov
GC-MS offers excellent sensitivity, making it ideal for trace analysis. capes.gov.br By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only the specific mass fragments characteristic of the derivatized pseudotropine, which enhances selectivity and lowers the limits of detection (LOD) and quantification (LOQ) into the low ng/mL or µg/kg range. nih.govcapes.gov.br
Table 2: Typical GC-MS Method Parameters for Tropane Alkaloid Trace Analysis This table summarizes common parameters used in the GC-MS analysis of derivatized tropane alkaloids.
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agent | Trimethylsilyl (TMS) derivatives (e.g., using BSTFA or MSTFA) | nih.gov |
| Column Type | Semi-polar capillary column (e.g., DB-17, HP-5MS) | nih.gov |
| Carrier Gas | Helium or Nitrogen | |
| Detection Mode | Mass Spectrometry (Electron Ionization - EI) | ub.edu |
| Quantification Mode | Selected Ion Monitoring (SIM) | capes.gov.br |
| Limit of Detection (LOD) | As low as 0.3 - 5.0 ng/mL (or µg/kg) | nih.govcapes.gov.br |
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like this compound. aurorabiomed.com It offers rapid analysis times, high separation efficiency, and requires minimal sample volume. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. mdpi.com
Several modes of CE can be applied to this compound characterization. Capillary Zone Electrophoresis (CZE), the simplest mode, separates ions based on their electrophoretic mobility in a buffered solution. mdpi.com This technique is highly effective for separating tropane alkaloids from other components in a mixture. nih.govresearchgate.net For the challenging separation of isomers like this compound and tropinium, which have the same mass and charge, selectivity can be manipulated by altering the composition of the background electrolyte (BGE) or by using nonaqueous CE systems. sonar.ch
Micellar Electrokinetic Chromatography (MEKC), another CE mode, uses surfactants (micelles) in the BGE to facilitate the separation of both charged and neutral molecules. This can be advantageous for analyzing complex samples containing this compound alongside its neutral precursors or degradation products. mdpi.com The coupling of CE with mass spectrometry (CE-MS) provides a powerful tool for characterization, combining the high separation efficiency of CE with the definitive identification capabilities of MS. diva-portal.org
Table 3: Capillary Electrophoresis Modes for Tropane Alkaloid Analysis This table outlines different CE techniques applicable to this compound research.
| CE Mode | Separation Principle | Application to this compound |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separates based on charge-to-size ratio in a buffered solution. mdpi.com | Ideal for separating the this compound cation from other charged impurities. nih.gov |
| Nonaqueous Capillary Electrophoresis (NACE) | Uses organic solvents as the medium, altering analyte solvation and mobility. | Can invert migration orders and enhance selectivity between positional isomers. sonar.ch |
| Micellar Electrokinetic Chromatography (MEKC) | Uses micelles to create a pseudo-stationary phase for separating charged and neutral species. mdpi.com | Useful for analyzing complex mixtures containing this compound and its neutral precursors. nih.gov |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Hyphenates CE separation with MS detection. nih.gov | Provides high-confidence identification and structural information. diva-portal.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Advanced Mass Spectrometry Applications
Mass spectrometry is an indispensable tool in this compound research, providing data on molecular weight, elemental composition, and structure. When coupled with chromatographic or electrophoretic separation techniques, it offers unparalleled specificity and sensitivity.
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. wikipedia.org This process provides a structural fingerprint of the molecule, which is invaluable for unambiguous identification and for distinguishing between isomers that might have identical precursor masses. jove.comjove.com
For this compound, the precursor ion would be the intact cation. This ion is isolated in the first stage of the mass spectrometer and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, causing it to break apart. nationalmaglab.org The resulting product ions are analyzed in the second stage of the mass spectrometer. The fragmentation pattern—the masses and relative abundances of the product ions—is characteristic of the precursor's structure. oup.com
The fragmentation pathways of tropane alkaloids are well-studied. Common fragmentation patterns involve the loss of the ester side chain (if present) and cleavages within the bicyclic tropane core. tandfonline.com For the core tropane structure, characteristic fragments such as the tropylium (B1234903) ion are often observed. wvu.edu By comparing the MS/MS spectrum of an unknown analyte to that of a known this compound standard, its identity can be confirmed with high confidence. These fragmentation pathways can help differentiate this compound from tropinium, as the different stereochemistry can influence the stability of certain fragment ions, leading to different relative abundances in their respective MS/MS spectra.
Table 4: Illustrative Precursor-to-Product Ion Transitions for Tropane Alkaloids in MS/MS This data for related tropane alkaloids demonstrates the principle of MS/MS analysis applicable to this compound.
| Compound | Precursor Ion (m/z) | Characteristic Product Ions (m/z) | Reference |
|---|---|---|---|
| Atropine (B194438) | 290.3 | 124.0, 93.1 | tandfonline.comresearchgate.net |
| Scopolamine (B1681570) | 304.4 | 138.1, 155.9 | tandfonline.comresearchgate.net |
| Homatropine | 276.3 | 124.3, 142.1 | tandfonline.comresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) provides extremely precise measurements of an ion's mass-to-charge ratio (m/z), typically to four or more decimal places. bioanalysis-zone.com This capability, known as exact mass measurement, allows for the determination of a molecule's elemental formula. europa.euthermofisher.com While nominal mass spectrometry might not distinguish between two different molecules that happen to have the same integer mass, HRMS can easily differentiate them based on their distinct mass defects (the difference between the exact mass and the nominal mass). bioanalysis-zone.com
In the context of this compound research, HRMS is critical for confirming the elemental composition (e.g., C₈H₁₆NO⁺) of the ion, especially when analyzing complex matrices like biological fluids or plant extracts. mdpi.com In such samples, isobaric interferences—other compounds with the same nominal mass as this compound—are common. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can separate the signal of the analyte from that of the matrix interference, enabling accurate identification and quantification. thermofisher.comizslt.it
When combined with MS/MS, HRMS provides exact mass measurements for both the precursor and product ions. europa.eu This HR-MS/MS data offers the highest level of confidence in structural elucidation, confirming the elemental composition of each fragment and providing robust evidence for proposed fragmentation pathways. nih.govspectroscopyonline.com
Ion Mobility Spectrometry for Isomer Discrimination
Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge. masatech.euchromacademy.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, proving particularly valuable for the analysis of complex mixtures and the differentiation of isomers. wikipedia.org
The fundamental principle of IMS involves measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. owlstonemedical.com This drift time is dependent on the ion's rotationally averaged collision cross-section (CCS), which is an effective area that quantifies the likelihood of a scattering event. libretexts.orgnih.gov The CCS value is a characteristic physical parameter reflecting the ion's three-dimensional structure in the gas phase. nih.gov
Isomers, by definition, have identical mass-to-charge ratios and thus cannot be distinguished by a mass spectrometer alone. However, structural isomers, including stereoisomers like the axial and equatorial isomers formed during the quaternization of pseudotropine, often possess distinct three-dimensional shapes. lookchem.comrsc.org These differences in shape lead to different CCS values, allowing IMS to separate and distinguish them. nih.govrsc.org The quaternization of pseudotropine with various alkylating agents can result in a mixture of epimers, and IMS provides a means to analyze the resulting product ratios. rsc.org
The utility of IMS in separating isomers has been demonstrated for numerous classes of compounds. For instance, in a study on aphidicolanes, many of which are isomers, over 60% of isomeric pairs were successfully distinguished by their CCS values, and over 70% of isomers that were inseparable by chromatography could be differentiated using ion mobility. nih.gov This highlights the capability of IMS to provide crucial data for confident structural assignments where other methods fall short. While specific CCS databases for this compound salts are not yet widely published, the principles established in studies of other complex small molecules are directly applicable. rsc.org The addition of the IMS dimension can significantly reduce the number of possible candidate molecules for an unknown feature in a complex sample. rsc.org
The table below illustrates the principle of isomer discrimination using IMS by showcasing research findings on the separation of aphidicolane isomers, a class of structurally complex natural products. This demonstrates the resolving power of the technique, which is applicable to this compound isomers.
Table 1: Example of Isomer Discrimination using Ion Mobility Spectrometry (IMS) and Collision Cross-Section (CCS) Values for Aphidicolane Isomers
| Compound Pair (Isomers) | Retention Time (min) | CCS (Ų) [M+Na]⁺ | Separation Method | Finding |
|---|---|---|---|---|
| Compound 62 / Compound 59 | 3.08 / 3.14 | 182.52 / 189.98 | IMS-MS | These isomers, with a retention time difference of less than 0.1 min, were clearly distinguished by their CCS values, which differed by over 4%. nih.gov |
This table demonstrates the complementary nature of chromatography and ion mobility for isomer separation, a principle that applies to the analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Mixture Deconvolution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, providing detailed structural information and serving as a robust method for quantitative analysis (qNMR). nih.govresolvemass.ca The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of atomic nuclei contributing to that signal. asdlib.org This property allows for the accurate determination of the relative molar ratios of different components in a mixture or the absolute concentration of an analyte when a certified internal standard is used. resolvemass.cajeol.com
The analysis of mixtures containing tropane alkaloids, such as those including pseudotropine and its derivatives, is often complicated by the high degree of structural similarity between the components. This similarity leads to significant resonance overlap in standard one-dimensional (1D) ¹H NMR spectra, making accurate quantification difficult. academie-sciences.fr
A study on the metabolism of tropane alkaloids in Pseudomonas bacteria directly addressed this challenge. Researchers aimed to quantify a mixture of tropinone (B130398), tropine, and pseudotropine. They found that while quantification using only 1D ¹H NMR was problematic due to severe peak overlaps, two-dimensional (2D) NMR techniques, specifically Total Correlation Spectroscopy (TOCSY), provided sufficient resolution of the target metabolites. academie-sciences.fr The use of 2D TOCSY allowed for the observation of cross-peaks with high intensity, enabling accurate quantification. academie-sciences.fr The quantification was performed by creating calibration curves from standard mixtures of the three alkaloids at concentrations ranging from 0.5 to 10 mM. academie-sciences.fr
Mixture deconvolution by NMR refers to the process of extracting the spectra of individual components from an overlapped spectrum of a mixture. For simple cases, this can involve fitting the lineshapes of known signals. For highly complex mixtures, advanced approaches are required. nih.gov These can include multidimensional techniques like the 2D TOCSY experiment used for the tropane alkaloid mixture, which separates signals into a second dimension, or computational methods that use algorithms to deconvolve complex spectral data and extract pure component spectra. nih.govacademie-sciences.fr
The table below summarizes key ¹H NMR chemical shifts reported in the research used to distinguish pseudotropine from related tropane alkaloids in a mixture, enabling their successful quantification via 2D NMR. academie-sciences.fr
Table 2: Diagnostic ¹H NMR Signals for the Analysis of a Tropane Alkaloid Mixture
| Compound | Proton | Chemical Shift (ppm) | Distinguishing Feature |
|---|---|---|---|
| Pseudotropine | H1, H2, H6 | Not specified, but distinct | Can be characterized by its H1, H2, and H6 peaks, though with some difficulty in 1D spectra. academie-sciences.fr |
| Tropine | H1, H2 | Not specified, but distinct | Can be distinguished from other components by its H1 and H2 peaks. academie-sciences.fr |
| Tropinone | Methyl, H1, H2, H3, H5 | Not specified, but distinct | Easily distinguished by its methyl peak as well as the H1, H2, H3, and H5 peaks. academie-sciences.fr |
Data sourced from a study on the in vivo analysis of tropane alkaloid metabolism, which required the deconvolution and quantification of a mixture containing pseudotropine. academie-sciences.fr
Emerging Research Areas and Future Directions in Pseudotropinium Chemistry
Development of Novel Synthetic Strategies and Methodologies
The synthesis of pseudotropinium and its derivatives is a cornerstone of its continued investigation. nih.govnih.gov Historically, the construction of the tropane (B1204802) skeleton, the core of this compound, has been a focal point of synthetic organic chemistry. researchgate.net Modern strategies are increasingly focused on efficiency, stereoselectivity, and the introduction of diverse functionalities.
A key area of development is the design of novel catalytic methods to generate chiral this compound compounds. technologynetworks.com For instance, the use of chiral ligands in catalytic reactions, such as asymmetric conjugate addition, allows for the synthesis of highly enantioselective products. technologynetworks.com This is crucial for applications where specific stereoisomers are required for biological activity.
Furthermore, researchers are exploring more efficient and environmentally benign reaction conditions. nih.gov This includes the development of one-pot procedures and the use of less hazardous reagents. nih.govwhiterose.ac.uk The application of methods like the Mitsunobu reaction has shown promise in achieving high yields for the synthesis of this compound derivatives. nih.gov These advancements not only make the synthesis more practical but also align with the principles of green chemistry.
Recent synthetic efforts have also focused on creating derivatives with specific functionalities for various applications. This includes the synthesis of oligodeoxynucleotides containing this compound-like structures, which have potential roles in diagnostics and understanding disease pathogenesis. nih.gov The ability to readily synthesize a variety of derivatives is essential for exploring the full potential of the this compound scaffold in different scientific domains. danielromogroup.com
Key Synthetic Approaches Being Explored:
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Catalysis | Employs chiral catalysts to produce specific stereoisomers of this compound derivatives. technologynetworks.com | High enantioselectivity, crucial for biological applications. technologynetworks.com |
| One-Pot Reactions | Combines multiple synthetic steps into a single procedure. whiterose.ac.uk | Increased efficiency, reduced waste and cost. |
| Mitsunobu Reaction | A versatile method for stereospecific nucleophilic substitution. nih.gov | High yields and efficiency for creating specific derivatives. nih.gov |
| Bio-inspired Synthesis | Mimics natural biosynthetic pathways to construct the this compound core. danielromogroup.com | Can lead to novel and complex structures. |
Application of Advanced Computational Approaches in this compound Research
Computational chemistry has become an indispensable tool in modern chemical research, and the study of this compound is no exception. numberanalytics.comsolubilityofthings.comsydney.edu.au Advanced computational techniques are providing unprecedented insights into the structure, properties, and reactivity of this compound and its derivatives. numberanalytics.com These methods allow researchers to predict molecular geometries, energy levels, and other crucial properties, often before embarking on lengthy and resource-intensive experimental work. solubilityofthings.com
One of the key applications of computational chemistry in this field is in understanding the electronic structure of this compound compounds. numberanalytics.com Techniques like Density Functional Theory (DFT) and the Hartree-Fock method offer a balance between computational cost and accuracy, enabling the prediction of orbital energies and spin states. solubilityofthings.com This information is vital for understanding the reactivity and potential applications of these molecules. numberanalytics.com
Computational studies are also instrumental in investigating reaction mechanisms. numberanalytics.com By simulating chemical reactions, researchers can gain insights into the transition states and intermediates involved, which is crucial for optimizing synthetic routes and designing new reactions. solubilityofthings.comsydney.edu.au Furthermore, multi-scale modeling approaches are being developed to bridge the gap between the atomic and macroscopic scales, allowing for the simulation of more complex systems. numberanalytics.com
The integration of computational and experimental techniques is becoming increasingly important. numberanalytics.com Computational predictions can guide experimental design, while experimental results can be used to validate and refine computational models. This synergistic approach accelerates the pace of discovery in this compound research.
Exploration of this compound in Chemical Biology Tools and Probes
The unique structural features of the this compound scaffold make it an attractive candidate for the development of chemical biology tools and probes. yale.edu These tools are essential for studying and manipulating biological systems at the molecular level. yale.edu The development of such probes often involves the synthesis of derivatives with specific properties, such as fluorescence, that allow for their detection and tracking within a biological environment. gla.ac.uk
Fluorescent probes are particularly valuable for their high sensitivity and ability to provide real-time visualization of biological processes. mdpi.com Researchers are exploring the incorporation of fluorophores into the this compound structure to create novel probes. The design of these probes often focuses on creating molecules that exhibit a change in their fluorescence properties upon binding to a specific target, enabling the detection of that target. nih.gov An ideal fluorescent probe for live-cell imaging would have a long emission wavelength, be bright, non-toxic, and highly specific to its target.
The development of these probes relies heavily on synthetic organic chemistry to create a library of potential candidates with diverse structures and properties. gla.ac.uk These libraries can then be screened to identify probes with the desired characteristics. nih.gov For instance, a library of probes with different dipeptide linkers was screened to identify an optimal probe for detecting glioblastoma. nih.gov
Chemical proteomics is another powerful technique being used in conjunction with these probes to identify their cellular targets. ox.ac.uk This involves using the probe to "pull out" its binding partners from a complex mixture of proteins, which can then be identified by mass spectrometry. ox.ac.uk This approach is crucial for understanding the mechanism of action of bioactive this compound compounds and for identifying new drug targets. ox.ac.uk
Design and Synthesis of Supramolecular Assemblies Incorporating this compound Scaffolds
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for creating complex and functional materials from this compound-based building blocks. wikipedia.orgnumberanalytics.com These interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces, can be used to direct the self-assembly of this compound scaffolds into well-defined architectures. numberanalytics.comthno.org
A key concept in this area is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.orglibretexts.org The cavity of a this compound-based macrocycle could potentially serve as a host for various guest molecules, leading to applications in areas like molecular sensing and drug delivery. numberanalytics.comthno.org The binding between the host and guest is often highly selective, a phenomenon known as molecular recognition. numberanalytics.com
Researchers are designing and synthesizing supramolecular scaffolds that can control the assembly of functional molecular units. nih.gov By attaching functional groups to the this compound scaffold, it is possible to create one-dimensional, two-dimensional, or three-dimensional assemblies with specific properties. nih.gov For example, the incorporation of photoswitchable moieties could lead to materials that respond to light. polyu.edu.hk
The development of bioactive scaffolds for tissue engineering is another promising direction. nih.gov Supramolecular polymers based on this compound could be designed to promote cell adhesion and growth, potentially enhancing tissue regeneration. nih.govfigshare.com The reversible nature of the non-covalent bonds in these assemblies allows for a modular approach, where different bioactive components can be easily incorporated. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Research of this compound
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, and their application to the study of this compound holds immense potential. kaust.edu.sagoogle.com These technologies can analyze vast datasets to identify patterns, predict properties, and accelerate the discovery of new compounds and reactions. numberanalytics.comsolubilityofthings.commdpi.com
One of the primary applications of AI and ML in this field is the prediction of molecular properties. numberanalytics.com By training algorithms on existing data, it is possible to develop models that can accurately predict the properties of new, unsynthesized this compound derivatives. solubilityofthings.com This can save significant time and resources by prioritizing the synthesis of compounds with the most promising characteristics. solubilityofthings.com
AI and ML are also being used to design new synthetic routes. hokudai.ac.jp By analyzing known reactions, machine learning models can suggest novel and more efficient ways to synthesize target molecules. hokudai.ac.jp This data-driven approach can help overcome challenges in traditional trial-and-error methods of reaction development. hokudai.ac.jp
In the context of drug discovery, AI and ML can be used to screen large virtual libraries of this compound derivatives for potential biological activity. nih.gov These methods can also help in identifying potential drug targets and understanding the complex relationships between chemical structure and biological function. kaust.edu.sanih.gov The integration of AI with experimental techniques, such as high-throughput screening, can create a powerful feedback loop for the rapid optimization of lead compounds. mdpi.com
Potential Applications of AI and ML in this compound Research:
| Application Area | Description | Expected Impact |
| Property Prediction | Using ML models to predict the physical, chemical, and biological properties of this compound compounds. numberanalytics.comsolubilityofthings.com | Faster identification of promising candidates for various applications. solubilityofthings.com |
| Synthetic Route Design | Employing AI to propose novel and efficient synthetic pathways. hokudai.ac.jp | Reduced time and cost of synthesis. hokudai.ac.jp |
| Drug Discovery | Utilizing AI for virtual screening, target identification, and lead optimization. kaust.edu.sanih.gov | Accelerated development of new therapeutics. |
| Data Analysis | Analyzing large datasets from experiments and computations to uncover new insights. mdpi.com | Deeper understanding of structure-activity relationships. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Pseudotropinium, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound synthesis typically involves tropane alkaloid derivatization. Key steps include amine alkylation and cyclization, with solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (20–80°C) critically affecting stereochemistry and yield . Characterization via H/C NMR and HPLC-UV (λ = 254 nm) is essential to confirm purity (>95%) and structural fidelity. For reproducibility, document reaction parameters using standardized templates (e.g., Electronic Lab Notebooks) and validate against published protocols .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure?
- Methodological Answer: Combine mass spectrometry (HRMS for molecular formula) with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. For crystalline derivatives, X-ray diffraction provides definitive confirmation. Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift predictions) to address discrepancies .
Q. How can researchers mitigate batch-to-batch variability in this compound samples?
- Methodological Answer: Implement strict quality control protocols:
- Use high-purity starting materials (≥99% by HPLC).
- Standardize purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh).
- Perform statistical analysis (e.g., ANOVA) on ≥3 independent batches to identify outlier variables .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s receptor-binding affinity across studies?
- Methodological Answer: Conduct a systematic review to identify confounding variables (e.g., assay type, buffer pH, temperature). Use a factorial design to test each variable’s impact. For example, compare radioligand binding (K values) vs. functional assays (EC) under controlled conditions. Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for publication bias .
Q. What strategies are effective for elucidating this compound’s metabolic pathways in vivo?
- Methodological Answer: Employ isotope-labeled this compound (e.g., C or H) in rodent models. Use LC-MS/MS to track metabolites in plasma and tissues. Pair with CRISPR-Cas9 knockout models to identify enzyme-specific pathways (e.g., CYP450 isoforms). Validate findings using human hepatocyte incubations to assess translational relevance .
Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?
- Methodological Answer: Apply molecular dynamics simulations (e.g., GROMACS) to study solvation effects and logP. Train machine learning models (e.g., Random Forest) on existing alkaloid datasets to predict bioavailability. Cross-check predictions with experimental data (e.g., shake-flask method for logP) to refine algorithms .
Q. What ethical and reproducibility safeguards are critical when publishing this compound research?
- Methodological Answer:
- Adhere to FAIR principles: Share raw data (e.g., NMR spectra, crystallographic files) in repositories like Zenodo.
- Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines.
- Use blinded analysis for subjective endpoints (e.g., histopathology) to reduce bias .
Guidance for Data Contradiction Analysis
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions. For example, if two studies report opposing effects on ion channels, design a replication study with larger sample sizes (n ≥ 6 per group) and pre-registered protocols to minimize Type I/II errors .
- Statistical Tools : Use Bland-Altman plots for method comparison or Bayesian hierarchical models to account for study-level variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
